molecular formula C24H22FN3O4 B2808040 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902920-86-9

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2808040
CAS No.: 902920-86-9
M. Wt: 435.455
InChI Key: GAMIOAMCVGDRNW-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activities

This compound belongs to a class that has been explored for its potential herbicidal activities. Studies have synthesized and tested similar pyrimidine dione compounds, revealing that certain derivatives exhibit significant herbicidal effectiveness against various plants. For instance, compounds with trifluoromethyl pyrimidine dione structures have shown up to 98% herbicidal activity against Brassica napus at specific concentrations, indicating their potential as effective herbicides (Yang Huazheng, 2013).

Structural and Spectral Analysis

Research has also focused on the synthesis, characterization, and structural analysis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their derivatives. These studies include exploring their crystal structures, spectral data, and computational models to understand their chemical properties and reactivity. The detailed structural analysis helps in identifying potential applications based on molecular interactions and reactivity patterns (Abida Ashraf et al., 2019).

Antibacterial Evaluation

Further investigations have synthesized substituted thienopyrimidines to evaluate their antibacterial properties. These studies aim to discover new antibacterial agents by exploring the biological activities of synthesized compounds. Some of these synthesized derivatives exhibit promising antibacterial activity, highlighting the potential of pyrimidine dione compounds in developing new antibacterial treatments (R. More et al., 2013).

Protoporphyrinogen Oxidase Inhibitors

Research into pyrido[2,3-d]pyrimidine-2,4-dione derivatives has also included their development as protoporphyrinogen oxidase (PPO) inhibitors, showing significant herbicidal activity. These compounds, such as those combining pyrimidine dione and benzoxazinone structures, have been tested for their ability to inhibit PPO, an enzyme involved in chlorophyll synthesis in plants. The inhibition of this enzyme leads to the bleaching and death of weeds, demonstrating the compound's application in agriculture as a herbicide (Da-Wei Wang et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the reaction of 4-fluorobenzylamine with 2,4-dichloropyrido[2,3-d]pyrimidine-5,7-dione, followed by the reaction of the resulting intermediate with 3,4-dimethoxyphenylethylamine.", "Starting Materials": [ "4-fluorobenzylamine", "2,4-dichloropyrido[2,3-d]pyrimidine-5,7-dione", "3,4-dimethoxyphenylethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2,4-dichloropyrido[2,3-d]pyrimidine-5,7-dione in the presence of a base such as potassium carbonate in DMF to form an intermediate.", "Step 2: The intermediate from step 1 is then reacted with 3,4-dimethoxyphenylethylamine in the presence of a coupling agent such as EDCI and a base such as DIPEA in DMF to form the final product.", "Step 3: The final product is purified by column chromatography using a suitable solvent system." ] }

CAS No.

902920-86-9

Molecular Formula

C24H22FN3O4

Molecular Weight

435.455

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H22FN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)19-4-3-12-26-22(19)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3

InChI Key

GAMIOAMCVGDRNW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)OC

solubility

not available

Origin of Product

United States

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